molecular formula C7H13NO B1314373 1-(Oxiran-2-ylmethyl)pyrrolidine CAS No. 4122-80-9

1-(Oxiran-2-ylmethyl)pyrrolidine

Cat. No. B1314373
CAS RN: 4122-80-9
M. Wt: 127.18 g/mol
InChI Key: WRGDZAIBNCGSKR-UHFFFAOYSA-N
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Description

“1-(Oxiran-2-ylmethyl)pyrrolidine” is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(Oxiran-2-ylmethyl)pyrrolidine”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, one method involves the N-heterocyclization of primary amines with diols .


Molecular Structure Analysis

The molecular structure of “1-(Oxiran-2-ylmethyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring attached to an oxirane ring via a methylene bridge .


Chemical Reactions Analysis

The pyrrolidine ring in “1-(Oxiran-2-ylmethyl)pyrrolidine” can undergo various chemical reactions. For example, it can react with CH-acids and amines in a three-component reaction . The oxirane ring can also participate in reactions, as seen in the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde .


Physical And Chemical Properties Analysis

“1-(Oxiran-2-ylmethyl)pyrrolidine” is a liquid at room temperature . It has a predicted melting point of 6.44°C, a predicted boiling point of approximately 174.0°C at 760 mmHg, a predicted density of approximately 1.1 g/cm3, and a predicted refractive index of n20D 1.52 .

Scientific Research Applications

Synthesis and Chemical Reactions

1-(Oxiran-2-ylmethyl)pyrrolidine and related compounds play a significant role in synthetic chemistry. A study by Medjahdi et al. (2009) highlights the stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes. This process involves base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, leading to the stereospecific formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, depending on reaction conditions. Additionally, the oxidation of 2-(hydroxymethyl)azetidines yields azetidine-2-carboxylic acids in high yields (Medjahdi, González-Gómez, Foubelo, & Yus, 2009).

In 1979, Soai and Mukaiyama described the use of (2S,2′S)-2-hydroxymethyl-1-[(1-alkyl-2-pyrrolidinyl)methyl]pyrrolidines as chiral ligands for enantioface-differentiating reactions. These reactions resulted in optically active oxiranes and other products with up to 72% optical purity. The study emphasized the significance of reaction medium and the structure of pyrrolidine moieties in determining the optical purity of the products (Soai & Mukaiyama, 1979).

Spectroscopic and Quantum Mechanical Studies

Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using FT-IR, NMR, and UV techniques. Quantum chemical methods were employed to explore various properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential. This study provides insights into the molecular characteristics of such compounds (Devi, Bishnoi, & Fatma, 2020).

Application in Organic Synthesis

Feng Ta (2013) developed a novel process for synthesizing 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate in organic synthesis. The method achieved a 53% overall yield from phenethylamine, marking an improvement over traditional synthesis methods (Ta, 2013).

Biophysical and Biomedical Research Applications

Dobrynin et al. (2021) explored the use of stable free radicals, including sterically shielded nitroxides of the pyrrolidine series, as molecular probes and labels in magnetic resonance spectroscopy and imaging. This research is particularly relevant for biomedical applications, demonstrating the versatility of pyrrolidine derivatives (Dobrynin et al., 2021).

Safety And Hazards

“1-(Oxiran-2-ylmethyl)pyrrolidine” is classified as a dangerous substance. It is highly flammable and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled .

Future Directions

The pyrrolidine ring, a key feature of “1-(Oxiran-2-ylmethyl)pyrrolidine”, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The future directions in the research of this compound may involve exploring its potential applications in drug discovery and development .

properties

IUPAC Name

1-(oxiran-2-ylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-4-8(3-1)5-7-6-9-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGDZAIBNCGSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536437
Record name 1-[(Oxiran-2-yl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxiran-2-ylmethyl)pyrrolidine

CAS RN

4122-80-9
Record name 1-(2-Oxiranylmethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4122-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Oxiran-2-yl)methyl]pyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(oxiran-2-yl)methyl]pyrrolidine
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Synthesis routes and methods

Procedure details

By using pyrrolidine (3 ml) and (±)-epichlorohydrin (2.9 ml) as starting materials, the title compound (2.10 g) was obtained in the same manner as that of Reference Example 33.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Sen, A Banerjee, AK Ghosh… - Journal of advanced …, 2010 - ncbi.nlm.nih.gov
A series of 2-substituted and 2, 3-substituted quinazolin-4 (3H)-one derivatives were designed and synthesized based on the structure of febrifugine. The structures of the new …
Number of citations: 31 www.ncbi.nlm.nih.gov
D Mandalapu, N Lal, L Kumar, B Kushwaha… - …, 2015 - Wiley Online Library
In an ongoing effort to discover an effective, topical, dual‐function, non‐surfactant contraceptive vaginal microbicide, a novel series of 2,2′‐disulfanediylbis(3‐(substituted‐1‐yl)propane…

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